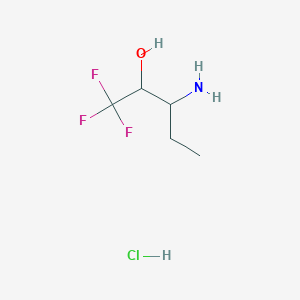

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated amino compounds is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the preparation of 3-amino-3-vinylpropanoic acid hydrochloride is achieved from 4-acetoxyazetidin-2-one in three steps, including ozonolysis to yield 3-amino-4-oxopropanoic acid hydrochloride . This process demonstrates the complexity and multi-step nature of synthesizing fluorinated amino compounds, which could be similar to the synthesis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one, have been studied, and their complex formation with solvents like dioxane and pyridine has been analyzed using DFT calculations . These studies are crucial for understanding the molecular interactions and stability of fluorinated compounds, which could be extrapolated to the molecular structure analysis of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of fluorinated amino compounds can be diverse. For example, the conversion of 3-amino-3-vinylpropanoic acid to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride shows the potential for intramolecular reactions and the formation of stable cyclic structures . This suggests that 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride may also undergo interesting chemical reactions, potentially leading to the formation of stable and useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino compounds are often characterized by spectroscopic methods such as IR, 1H-, 13C-, and 19F-NMR, as well as by mass spectrometry and elemental analysis . These methods provide detailed information about the molecular structure, purity, and stereochemistry of the compounds. The properties of 3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride would likely be analyzed using similar techniques to fully characterize its structure and properties.

科学的研究の応用

Fluorinated Compounds in Protein Design

Fluorocarbons, due to their unique physicochemical properties such as chemical inertness and thermal stability, have been integrated into proteins to enhance their stability against chemical and thermal denaturation. This strategy aims to create proteins with novel chemical and biological properties, highlighting the potential of fluorinated analogs in protein engineering and design (Buer & Marsh, 2012).

Environmental and Health Risks of Fluorinated Alternatives

Recent research has focused on the environmental and health risks associated with per- and polyfluoroalkyl substances (PFASs) and their alternatives. These studies underscore the importance of evaluating the safety and impact of fluorinated compounds, including potential alternatives, on the environment and human health (Wang et al., 2019).

PFAS Removal with Amine-Functionalized Sorbents

The development of amine-containing sorbents for the removal of PFAS compounds from water supplies is an area of significant environmental concern and research. This approach utilizes electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove these persistent pollutants, suggesting a role for functionalized compounds in environmental remediation (Ateia et al., 2019).

Application in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

The synthesis of cyclic β-amino acids for drug research highlights the importance of amino acid derivatives in medicinal chemistry. Various metathesis reactions have been employed to access a wide range of functionalized derivatives, indicating the potential of specialized amino acids in the development of novel therapeutic agents (Kiss et al., 2018).

特性

IUPAC Name |

3-amino-1,1,1-trifluoropentan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-2-3(9)4(10)5(6,7)8;/h3-4,10H,2,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBYWDKXHODWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)(F)F)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,1,1-trifluoropentan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。